3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that features a combination of furan, pyrazole, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl-pyrazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The intermediate is then reacted with an ethylating agent to introduce the ethyl group.
The next step involves the introduction of the trifluoromethylphenyl group. This can be done using a Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction typically requires a palladium catalyst and a boron reagent under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines.
Scientific Research Applications
3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antiviral activities.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: Researchers can use this compound to study the interactions between different functional groups and biological targets, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The furan and pyrazole rings can participate in hydrogen bonding and π-π stacking interactions with proteins or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-phenylurea: Similar structure but lacks the trifluoromethyl group.
3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(methyl)phenyl]urea: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea makes it unique compared to its analogs. The trifluoromethyl group can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to biological targets .
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c18-17(19,20)13-3-1-4-14(9-13)23-16(25)21-6-7-24-11-12(10-22-24)15-5-2-8-26-15/h1-5,8-11H,6-7H2,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOWATQGZCCDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCN2C=C(C=N2)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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